molecular formula C7H5BF3KO2 B152783 Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate CAS No. 871231-46-8

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate

Cat. No.: B152783
CAS No.: 871231-46-8
M. Wt: 228.02 g/mol
InChI Key: DGKKZZSEXSGSIG-UHFFFAOYSA-N
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Description

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate (CAS# 871231-46-8) is a chemical compound with the molecular formula C7H5F3O2BK and a molecular weight of 228.02 g/mol. It is a useful research chemical compound, often utilized in various scientific applications due to its unique properties.

Mechanism of Action

Target of Action

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate, also known as Potassium 3,4-(methylenedioxy)phenyltrifluoroborate, has been found to have anticancer activity against various cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and disruption of their function can lead to cell cycle arrest and apoptosis .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It can cause mitotic blockade and cell apoptosis by either suppressing tubulin polymerization or stabilizing the microtubule structure . This interaction results in changes in the cell cycle, leading to cell death .

Biochemical Pathways

The compound’s action affects the cell cycle regulation pathway . By interacting with tubulin and disrupting microtubule assembly, it causes cell cycle arrest at the S phase and induces apoptosis . This disruption of the cell cycle can lead to the death of cancer cells .

Pharmacokinetics

It has a molecular weight of 22802 g/mol and a calculated log P value of 179, indicating its lipophilicity. These properties may impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth. It has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . For example, one study found that it caused cell cycle arrest and induced apoptosis in HeLa cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate can be synthesized through various synthetic routes. One common method involves the reaction of benzo[d][1,3]dioxole with trifluoroborane in the presence of a potassium base. The reaction typically requires an inert atmosphere and room temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Catalysts: Palladium catalysts are frequently used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: It is used in the synthesis of potential drug candidates.

    Industry: It is utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (3,5-dimethoxyphenyl)trifluoroborate
  • Potassium (3,4-dimethoxyphenyl)trifluoroboranuide
  • Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate

Uniqueness

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate is unique due to its specific structure, which includes a benzo[d][1,3]dioxole ring fused with a trifluoroborate group. This unique structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

potassium;1,3-benzodioxol-5-yl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3O2.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-3H,4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKKZZSEXSGSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(C=C1)OCO2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635710
Record name Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871231-46-8
Record name Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3,4-(methylenedioxy)phenyltrifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate
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Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate

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